2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
Description
This compound is a novel quinazolinone derivative featuring a tetrahydrofuran-methyl substituent at position 1 and a thioacetamide group linked to an N-phenyl moiety at position 4 of the hexahydroquinazolinone core. Its synthesis and pharmacological profile are detailed in a 2020 patent by Bioway, Inc. . The compound exhibits potent inhibition of PI3Kδ and PI3Kγ isoforms, demonstrating high selectivity over other PI3K subtypes. This dual inhibition mechanism enables its application in treating hematologic neoplasms (e.g., leukemia, lymphoma) and liver diseases while minimizing immunotoxicity associated with conventional PI3K inhibitors . Its structural uniqueness lies in the hexahydroquinazolinone scaffold, which enhances metabolic stability, and the tetrahydrofuran moiety, which likely improves solubility and target binding affinity.
Properties
IUPAC Name |
2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h1-3,7-8,16H,4-6,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISOHRRDJXTNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydrofuran Ring: This step involves the alkylation of the quinazoline core with a tetrahydrofuran derivative.
Attachment of the Phenylacetamide Group: This is usually done through a nucleophilic substitution reaction where the thiol group of the quinazoline derivative reacts with a phenylacetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting microbial growth. For instance, derivatives containing the quinazoline core have been highlighted for their effectiveness against resistant strains of bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the quinazoline ring system, which is known for its ability to interfere with cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colon cancer). The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. The thioamide group may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases where such modulation can lead to therapeutic benefits .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized various derivatives of quinazoline-based compounds and evaluated their antimicrobial activity against several pathogens. The results indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of quinazoline derivatives, including those structurally related to this compound. The findings revealed that these compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Quinazoline core | Moderate | High |
| Compound B | Tetrahydrofuran linkage | High | Moderate |
| Target Compound | Hexahydroquinazoline + thioamide | High | Very High |
Mechanism of Action
The mechanism of action of 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The thiazolidinone derivatives () exhibit variable yields (53%–90%), suggesting that substituent electronic effects (e.g., electron-withdrawing nitro groups in Compound 13) may hinder cyclization. The target compound’s synthetic yield is undisclosed but likely optimized for scalability given its patent status .
- Thermal Stability: Higher melting points in Compounds 9–10 (186–207°C) vs. the nitro-furyl derivatives (155–160°C) correlate with increased aromaticity and intermolecular interactions. The target compound’s melting point is unreported but expected to be moderate due to its partially saturated quinazolinone core.
- Biological Relevance: While the thiazolidinones lack explicit PI3K inhibition data, their thioacetamide moiety is a common pharmacophore in kinase inhibitors. The target compound’s hexahydroquinazolinone core may confer superior binding to PI3K’s ATP pocket compared to the planar thiazolidinone ring.
Triazole Derivatives with Sulfonyl and Fluorophenyl Substituents
reports 1,2,4-triazole derivatives (Compounds 7–15) synthesized via hydrazinecarbothioamide intermediates. Though structurally distinct from the target compound, these analogues highlight critical trends in heterocyclic drug design:
Key Observations :
- Synthetic Strategies: Both families use nucleophilic substitution (e.g., α-halogenated ketones in triazoles vs. tetrahydrofuran-methylation in the quinazolinone ).
Pharmacological Comparison with PI3K Inhibitors
The target compound’s patent emphasizes its advantages over conventional PI3Kδ inhibitors:
- Selectivity : >100-fold selectivity for PI3Kδ/γ over α/β isoforms, reducing off-target effects.
- Dual Inhibition : Simultaneous δ/γ inhibition addresses resistance mechanisms in hematologic cancers.
- Toxicity Profile: Lower immunotoxicity than idelalisib (a FDA-approved PI3Kδ inhibitor) due to reduced off-target kinase binding.
Biological Activity
The compound 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide , identified by its CAS number 899756-46-8 , is a novel derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 399.5 g/mol . The structure incorporates a tetrahydrofuran moiety and a hexahydroquinazoline core, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 899756-46-8 |
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline possess significant anticancer properties. The compound has been evaluated for its effects on cancer cell lines, particularly focusing on its ability to inhibit cell migration and proliferation.
- Mechanism of Action : The compound appears to target matrix metalloproteinases (MMPs), particularly MMP-9, which is implicated in cancer metastasis. Inhibition of MMP activity can reduce tumor invasiveness and improve therapeutic outcomes in various cancers .
- Cell Migration Assays : In vitro assays using COS-1 cells demonstrated that treatment with the compound significantly reduced cell migration in a dose-dependent manner. At a concentration of 50 μM , the compound inhibited migration effectively without inducing significant cytotoxicity .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound exhibits potent inhibitory effects on cancer cell migration, it does not significantly affect cell viability at therapeutic concentrations. For instance, in HT1080 fibrosarcoma cells treated with up to 100 μM , no significant cell death was observed .
Case Studies
Several studies have investigated the biological implications of compounds similar to this compound:
- Study on MMP Inhibition : A study focusing on MMP inhibitors highlighted the role of structural modifications in enhancing biological activity. It was found that certain substitutions improved binding affinity and selectivity towards MMPs .
- Quinazoline Derivatives : A review on quinazoline derivatives emphasized their broad spectrum of biological activities including antitumor and anti-inflammatory effects. The incorporation of different functional groups was shown to modulate these activities significantly .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing the compound with high purity?
The synthesis involves multi-step reactions, starting with the quinazoline core formation followed by functionalization. Key parameters include:
- Temperature : Controlled heating (e.g., reflux at 80–100°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Catalysts : Piperidine or sodium ascorbate for condensation/click chemistry steps .
- Reaction Time : 6–24 hours, monitored via thin-layer chromatography (TLC) . Yield optimization requires iterative adjustments, particularly during thioacetamide coupling .
Q. Which analytical techniques are most reliable for structural characterization?
- NMR Spectroscopy : Confirms regiochemistry of the tetrahydrofuran and quinazoline moieties .
- HPLC : Monitors purity (>95%) and resolves intermediates .
- Mass Spectrometry : Validates molecular weight (e.g., 496.55 g/mol for a related analog) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the hexahydroquinazolin core .
Q. What preliminary biological screening assays are recommended?
Prioritize in vitro assays:
- Enzyme Inhibition : Kinase or protease panels (IC50 determination) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Systematic Substituent Variation : Modify the tetrahydrofuran-2-ylmethyl or phenylacetamide groups (e.g., fluorination, nitro-group introduction) .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., quinazolin-2-oxo group) .
- Comparative Analysis : Benchmark against analogs (e.g., morpholinoethyl or thiophen-2-ylmethyl derivatives) .
Q. How to resolve contradictions in bioactivity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes .
- Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) . Example conflicting data resolution:
| Compound Variant | IC50 (µM) for EGFR Inhibition | Source Study |
|---|---|---|
| Trifluoromethyl analog | 12.3 ± 1.2 | |
| Morpholinoethyl analog | 8.7 ± 0.9 | |
| Discrepancies may arise from differences in cell permeability or assay endpoints. |
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for enzyme targets .
- Gene Knockdown : siRNA silencing of suspected targets (e.g., PI3K) to confirm pathway involvement .
- Metabolomics : LC-MS profiling to identify downstream metabolites in treated cells .
- Crystallography : Co-crystallize the compound with its target (e.g., dihydrofolate reductase) to map binding pockets .
Q. How to address low bioavailability in preclinical models?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the tetrahydrofuran oxygen .
- Nanocarrier Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Permeability Assays : Caco-2 monolayer studies to assess intestinal absorption .
Methodological Considerations
- Controlled Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify labile bonds (e.g., thioacetamide linkage) .
- Stereochemical Purity : Chiral HPLC to separate enantiomers in the hexahydroquinazolin core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
